The Chemical Composition of Stevia Powder: An In-depth Technical Guide for Researchers
The Chemical Composition of Stevia Powder: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical composition of stevia powder, a high-intensity, zero-calorie natural sweetener derived from the leaves of Stevia rebaudiana Bertoni. This document delves into the major and minor chemical constituents, analytical methodologies for their identification and quantification, and the molecular pathways through which they exert their sweetening effect. The information is intended to serve as a foundational resource for researchers in food science, pharmacology, and drug development.
Core Chemical Composition: Steviol (B1681142) Glycosides
The characteristic sweetness of stevia is attributed to a group of diterpenoid compounds known as steviol glycosides.[1] These compounds share a common aglycone backbone, steviol, and differ in the number and type of sugar moieties attached to it.[2] The specific combination and ratio of these glycosides in a stevia powder significantly influence its sweetness intensity, taste profile, and potential bitter aftertaste.[3]
Commercial stevia extracts are purified to contain at least 95% total steviol glycosides.[4] The most abundant and well-characterized of these are Stevioside and Rebaudioside A.[5] Rebaudioside A is often preferred in commercial preparations due to its higher sweetness potency and less pronounced bitterness compared to Stevioside.[3] Other notable steviol glycosides present in varying concentrations include Rebaudioside B, C, D, E, F, M, Dulcoside A, Rubusoside, and Steviolbioside.[5][6]
Quantitative Analysis of Steviol Glycosides in Commercial Extracts
The relative abundance of individual steviol glycosides can vary considerably between different commercial stevia extracts, depending on the plant cultivar, cultivation conditions, and the extraction and purification processes employed.[7] The following table summarizes the quantitative composition of major steviol glycosides found in a range of commercial stevia extracts as reported in scientific literature.
| Steviol Glycoside | Extract 1 (USA) (%)[7] | Extract 2 (China) (%)[7] | Extract 3 (Japan) (%)[7] | Extract 4 (France) (%)[7] | Extract 5 (Brazil) (%)[7] | Extract 6 (Paraguay) (%)[7] |
| Total Steviol Glycosides | 99.7 | ~80 | 74.7 | 87.4 | ~80 | ~80 |
| Rebaudioside A | 99.7 | 19.4 | - | - | Major Component | - |
| Stevioside | Not Detected | 58.4 | Main Glycoside | Main Glycoside | - | Main Glycoside |
| Rebaudioside C | - | - | - | 6.9 | - | - |
Proximate and Minor Chemical Composition
Beyond steviol glycosides, stevia leaf powder contains a variety of other chemical constituents that contribute to its overall composition and potential biological activity.
Proximate Analysis
The general nutritional composition of dried stevia leaves is summarized in the table below. It is important to note that highly purified stevia extracts used as sweeteners will have negligible amounts of these macronutrients.
| Component | Content (% of Dry Weight) |
| Protein | 20.42[8] |
| Fat | 4.34[8] |
| Carbohydrate | 35.20[8] |
| Ash | 13.12[8] |
| Crude Fiber | 14.83[9] |
Minor Phytochemicals
Stevia leaves also contain a range of other bioactive compounds, which are largely removed during the purification process for high-purity extracts. These include:
-
Phenolic Compounds: Such as flavonoids (e.g., quercetin, kaempferol), phenolic acids (e.g., chlorogenic acid), and tannins.[5][8] These compounds are known for their antioxidant properties.
-
Essential Oils: Contributing to the aroma of the leaves and containing fatty acids such as palmitic, linoleic, and linolenic acids.[8]
-
Other Phytochemicals: Including alkaloids, saponins, sterols, and triterpenes have also been identified in crude stevia leaf extracts.[8][10]
Impurities and Degradation Products
The safety and quality of stevia extracts are also defined by the absence or low levels of specific impurities. These can include:
-
Steviol: The aglycone of steviol glycosides. Its presence in significant amounts may indicate hydrolysis of the glycosides during processing or storage.[3]
-
Isosteviol: A rearrangement product of steviol that can form under acidic conditions.[3]
-
Labdane Diterpenes: Such as sterebins, which have been identified in some commercial extracts.[7]
-
Other Compounds: Oleamide and estearamide have been detected in some extracts.[7]
Experimental Protocols for Chemical Analysis
Accurate characterization of the chemical composition of stevia powder relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the separation and quantification of steviol glycosides.
Sample Preparation for HPLC Analysis
A general procedure for preparing stevia powder samples for HPLC analysis is as follows:
-
Extraction:
-
Weigh approximately 50 mg of dried stevia extract powder.[3]
-
Dissolve in 30 mL of a water:acetonitrile (B52724) (80:20, v/v) solution.[3]
-
Agitate for 10 minutes.[3]
-
Adjust the final volume to 50 mL with water.[3]
-
-
Clarification:
-
Centrifuge the solution at 1000 x g for 2 minutes to pellet any insoluble material.[3]
-
-
Dilution and Filtration:
HPLC-UV Method for Steviol Glycoside Quantification
This protocol is a representative method for the analysis of major steviol glycosides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12] An amino (NH2) column can also be employed.[13]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a pH-adjusted aqueous buffer is typical. A common composition is acetonitrile:water (80:20, v/v), with the pH adjusted to 3.0 with phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 40 °C.[11]
-
Detection: UV absorbance at 210 nm.[11]
-
Injection Volume: 10 µL.[14]
-
Quantification: Based on external calibration curves of pure steviol glycoside standards.[13]
UHPLC-Orbitrap MS for Comprehensive Profiling
For more detailed qualitative and quantitative analysis, Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry, such as an Orbitrap MS, is a powerful technique.
-
Instrumentation: A UHPLC system coupled to an Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[15]
-
Column: A sub-2 µm amide column is effective for high-resolution separation.[15]
-
Mobile Phase: A gradient elution using a mobile phase such as 0.05% formic acid in water and acetonitrile.[15]
-
Ionization Mode: Negative ion ESI is optimal for the analysis of steviol glycosides.[15]
-
Data Acquisition: Full-scan high-resolution mass spectrometry for identification and quantification, with collision-induced dissociation (CID) for structural elucidation.[3]
Molecular Mechanisms of Sweetness Perception
The sweet taste of steviol glycosides is initiated by their interaction with specific taste receptors on the tongue. The primary signaling pathway involves the activation of the T1R2/T1R3 sweet taste receptor, a G-protein coupled receptor.[16] However, the taste profile of stevia is more complex, also involving bitter taste receptors and other signaling molecules.
Sweet and Bitter Taste Receptor Activation
-
Sweet Taste: Steviol glycosides bind to and activate the T1R2/T1R3 receptor, triggering a downstream signaling cascade that results in the perception of sweetness.[16]
-
Bitter Aftertaste: The characteristic bitter aftertaste of some steviol glycosides, particularly Stevioside, is mediated by their activation of two specific human bitter taste receptors: hTAS2R4 and hTAS2R14.[17]
Role of the TRPM5 Ion Channel
Recent research has highlighted the crucial role of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel in modulating the taste perception of steviol glycosides.[18] TRPM5 is a downstream component in the signaling pathway of both sweet and bitter taste receptors.[18] Steviol glycosides have been shown to potentiate the activity of TRPM5, which may amplify the taste signals from both sweet and bitter receptors.[18]
Visualizations of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental and biological pathways.
Caption: Experimental workflow for the analysis of steviol glycosides.
Caption: Signaling pathway for steviol glycoside taste perception.
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects [mdpi.com]
- 2. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 3. air.unimi.it [air.unimi.it]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. Isolation of phytochemical constituents from Stevia rebaudiana (Bert.) and evaluation of their anticancer, antimicrobial and antioxidant properties via in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aidic.it [aidic.it]
- 8. docsdrive.com [docsdrive.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Phytochemical Screening and Antihyperglycemic Effects of Stevia rebaudiana Leaves Extract on Glucose Loaded Rats – Oriental Journal of Chemistry [orientjchem.org]
- 11. fao.org [fao.org]
- 12. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of steviol glycosides in commercial extracts of Stevia rebaudiana and sweeteners by ultra-high performance liquid chromatography Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
